molecular formula C7H11N3O2 B1618974 N-Methyl-L-histidine CAS No. 24886-03-1

N-Methyl-L-histidine

Cat. No.: B1618974
CAS No.: 24886-03-1
M. Wt: 169.18 g/mol
InChI Key: CYZKJBZEIFWZSR-LURJTMIESA-N
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Description

N-Methyl-L-histidine is a naturally occurring derivative of the amino acid histidine. It is characterized by the addition of a methyl group to the nitrogen atom in the imidazole ring of histidine. This compound is found in various biological systems and plays a role in protein metabolism and muscle function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-histidine can be synthesized through the methylation of L-histidine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atom in the imidazole ring.

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-histidine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the imidazole ring or the methyl group, although these are less common.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-methylimidazole derivatives, while substitution reactions can yield a variety of functionalized histidine derivatives.

Scientific Research Applications

N-Methyl-L-histidine has several applications in scientific research:

    Chemistry: It is used as a model compound to study methylation processes and the behavior of methylated amino acids.

    Biology: this compound is a marker for muscle protein breakdown and is used in studies related to muscle metabolism and function.

    Industry: The compound is used in the production of specialized peptides and proteins for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Methyl-L-histidine involves its role in protein metabolism. It is incorporated into proteins during synthesis and can be released during protein breakdown. The methylation of histidine residues can affect protein structure and function, influencing various biological processes. The molecular targets and pathways involved include enzymes responsible for protein synthesis and degradation, as well as signaling pathways related to muscle function and metabolism.

Comparison with Similar Compounds

N-Methyl-L-histidine is unique compared to other methylated amino acids due to its specific methylation site on the imidazole ring. Similar compounds include:

    1-Methylhistidine: Methylated at the N1 position of the imidazole ring.

    3-Methylhistidine: Methylated at the N3 position of the imidazole ring.

    Anserine: A dipeptide containing N-methylhistidine and beta-alanine.

    Carnosine: A dipeptide containing histidine and beta-alanine, without methylation.

This compound stands out due to its specific biological roles and applications in muscle metabolism studies.

Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZKJBZEIFWZSR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179585
Record name N-Methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24886-03-1
Record name N-Methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24886-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-histidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-L-histidine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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